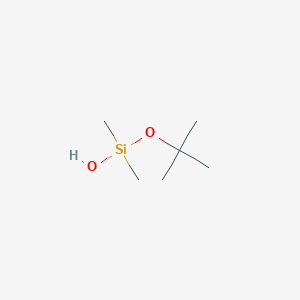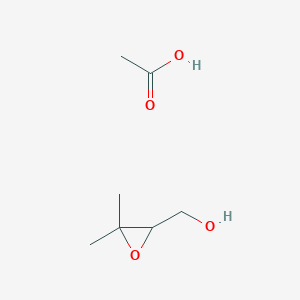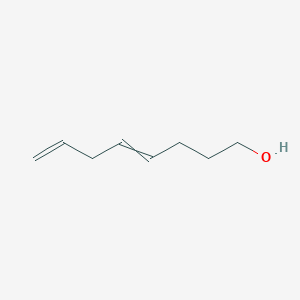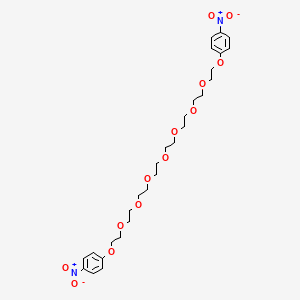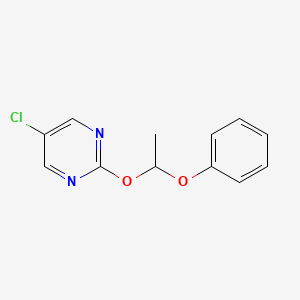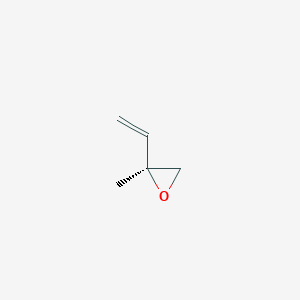
Oxirane, 2-ethenyl-2-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-buten-1-ol with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-ethenyl-2-methyl-, (2S)- may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve efficient and selective synthesis. These methods often involve continuous flow reactors to optimize reaction conditions and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-ethenyl-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring. These reactions may require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Oxirane, 2-ethenyl-2-methyl-, (2S)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed epoxidation reactions and their mechanisms.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Oxirane, 2-ethenyl-2-methyl-, (2S)- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-ethyl-2-methyl-: Similar in structure but with an ethyl group instead of an ethenyl group.
Oxirane, 2-ethynyl-2-methyl-: Contains an ethynyl group, leading to different reactivity and applications.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: Substituted with a methoxyphenoxy group, affecting its chemical properties and uses.
Uniqueness
Oxirane, 2-ethenyl-2-methyl-, (2S)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s specific structure allows for targeted modifications and the development of specialized materials and pharmaceuticals.
Properties
CAS No. |
86832-97-5 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(2S)-2-ethenyl-2-methyloxirane |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3/t5-/m0/s1 |
InChI Key |
FVCDMHWSPLRYAB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@]1(CO1)C=C |
Canonical SMILES |
CC1(CO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


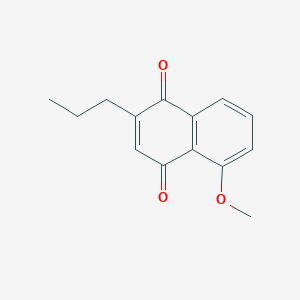
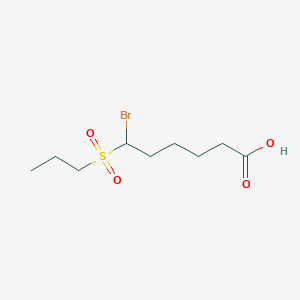
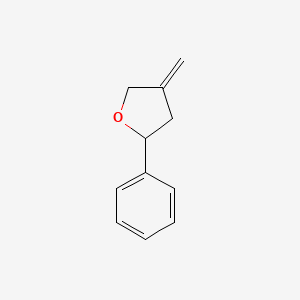
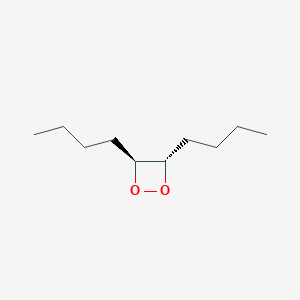
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
